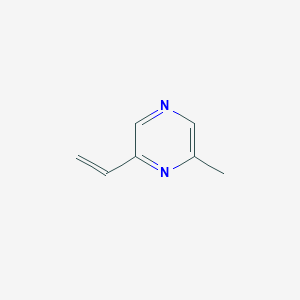

2-Ethenyl-6-methylpyrazine

Overview

Description

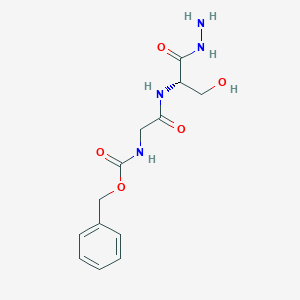

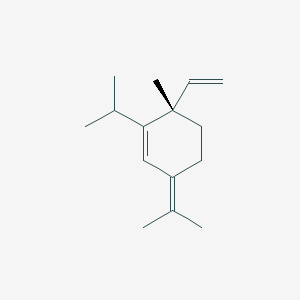

2-Ethenyl-6-methylpyrazine is a compound that belongs to the class of organic compounds known as pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The sensory properties of ethenylpyrazines have been studied due to their potent flavoring characteristics, often described as having intense green and herbal notes .

Synthesis Analysis

The synthesis of substituted ethenylpyrazines, including 2-ethenyl-6-methylpyrazine, involves various chemical reactions that can yield potent flavoring materials. The specific synthesis methods for these compounds are not detailed in the provided papers, but the general approach to synthesizing pyrazine derivatives often includes condensation reactions, as well as other steps such as alkylation or acylation .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is crucial in determining their reactivity and sensory properties. For instance, the presence of substituents on the pyrazine ring can significantly influence the molecule's electronic distribution and steric effects, which in turn affect its flavor profile . The molecular and crystalline structures of related compounds, such as 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, have been characterized using techniques like single-crystal X-ray diffraction, indicating that intramolecular hydrogen bonds can stabilize the crystal structure .

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions, including photodimerization, as observed in the solid-state photodimerization of 1-methyl-5,6-diphenylpyrazin-2-one . The reactivity of these compounds in the solid state is influenced by the packing of the molecules in the crystal lattice, with certain arrangements allowing for reactions such as [4 + 4] cyclodimerization . The light-sensitive modification of 1-methyl-5,6-diphenylpyrazin-2-one, for example, is packed in a parallel arrangement with short distances between the reacting centers, facilitating the photodimerization process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethenyl-6-methylpyrazine are not explicitly detailed in the provided papers. However, related studies on pyrazine derivatives have shown that these compounds can exhibit interesting spectroscopic properties, as investigated using techniques like FT-IR and FT-Raman . The vibrational spectra of these compounds can be interpreted and predicted using quantum mechanical methods, providing insights into their molecular geometry and electronic properties . Additionally, the thermal properties of pyrazine derivatives can be studied to understand their stability and reactivity under different temperature conditions .

Scientific Research Applications

Sensory Properties in Flavoring

- 2-Ethenyl-6-methylpyrazine is a potent flavoring material. Studies show that ethenylpyrazines, including variants like 2-ethenyl-3-ethylpyrazine and 2-ethenyl-3-ethyl-5-methylpyrazine, have been evaluated for their intense green and herbal notes. These compounds are significant in the flavor industry due to their sensory properties (Lambrecht & Kaulen, 1997).

Role in Coffee Aroma

- In the context of coffee aroma, 2-ethenyl-6-methylpyrazine has been identified as a key compound. It contributes to the earthy smell of roasted Robusta coffee, alongside other ethenylalkylpyrazines. These compounds have very low odor thresholds, making them significant in determining the aroma profile of coffee (Czerny, Wagner, & Grosch, 1996).

Synthesis Methods

- The synthesis of related compounds like 2-methylpyrazine has been explored using catalysts and various chemical reactions. For instance, the catalytic reaction of ethylene diamine and propylene glycol has been used to synthesize 2-methylpyrazine, indicating possible pathways for synthesizing related pyrazines (Jing et al., 2008).

Animal Communication

- Interestingly, related pyrazines like 2-ethyl-3-methylpyrazine have been identified in animal communication. For instance, it's a major component in the gland secretions of male pronghorn, Antilocapra americana, indicating its role in animal behavior and communication (Wood, 2011).

Interaction with Polyphenols

- The interaction of pyrazines with polyphenols has been studied to understand their effect on flavor volatility. For example, gallic acid was found to significantly decrease the volatility of 2-methylpyrazine, a compound closely related to 2-ethenyl-6-methylpyrazine. These interactions are important in food and beverage industries (Aronson & Ebeler, 2004).

Future Directions

properties

IUPAC Name |

2-ethenyl-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-3-7-5-8-4-6(2)9-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXOOWGVLDEHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930406 | |

| Record name | 2-Ethenyl-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethenyl-6-methylpyrazine | |

CAS RN |

13925-09-2 | |

| Record name | 2-Ethenyl-6-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethenyl-6-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethenyl-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.